molecular formula C₁₀H₉D₄N₃O B1145307 (R,S)-N-Nitrosoanabasine-d4 CAS No. 1020719-68-9

(R,S)-N-Nitrosoanabasine-d4

Cat. No.: B1145307
CAS No.: 1020719-68-9
M. Wt: 195.25
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Description

(R,S)-N-Nitrosoanabasine-d4 is a deuterated analog of N-nitrosoanabasine, a nitrosamine compound. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. The deuterated form, this compound, is often used in scientific research to study the metabolism and toxicology of nitrosamines due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-N-Nitrosoanabasine-d4 typically involves the nitrosation of anabasine-d4. Anabasine-d4 can be synthesized through the deuteration of anabasine, a naturally occurring alkaloid found in tobacco. The nitrosation process involves reacting anabasine-d4 with nitrosating agents such as sodium nitrite in acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: (R,S)-N-Nitrosoanabasine-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-nitrosoanabasine-N-oxide.

    Reduction: Reduction reactions can convert it back to anabasine-d4.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: N-nitrosoanabasine-N-oxide.

    Reduction: Anabasine-d4.

    Substitution: Various substituted anabasine derivatives depending on the nucleophile used.

Scientific Research Applications

(R,S)-N-Nitrosoanabasine-d4 is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used to study the reactivity and stability of nitrosamines.

    Biology: Researchers use it to investigate the metabolic pathways and biological effects of nitrosamines.

    Medicine: It helps in understanding the carcinogenic potential of nitrosamines and developing strategies for cancer prevention.

    Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.

Mechanism of Action

The mechanism of action of (R,S)-N-Nitrosoanabasine-d4 involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and potentially carcinogenesis. The molecular targets include enzymes involved in nitrosamine metabolism, such as cytochrome P450 enzymes.

Comparison with Similar Compounds

    N-Nitrosopyrrolidine: Another nitrosamine with similar carcinogenic properties.

    N-Nitrosodimethylamine: A well-known nitrosamine used in toxicological studies.

    N-Nitrosomorpholine: Used in research to study nitrosamine-induced carcinogenesis.

Uniqueness: (R,S)-N-Nitrosoanabasine-d4 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. The deuterium atoms make it distinguishable from non-deuterated analogs in mass spectrometry, allowing for precise analytical studies.

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPVKMROLGXJI-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2N=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662150
Record name 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-68-9
Record name 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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